molecular formula C8H4F4O B1297531 4-Fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 67515-60-0

4-Fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No. B1297531
CAS RN: 67515-60-0
M. Wt: 192.11 g/mol
InChI Key: BIUDHHGROGJSHN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 . It is a clear liquid with a refractive index of 1.457 .


Synthesis Analysis

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . The reaction conditions include an inert atmosphere and a sealed tube .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the SMILES string Fc1ccc(C=O)cc1C(F)(F)F . The InChI representation is InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)benzaldehyde has a boiling point of 178°C and a density of 1.408 g/mL at 25°C . It is a liquid at room temperature .

Scientific Research Applications

Reductive Etherification for Fluorobenzylethers Synthesis

Funke et al. (2006) explored the reductive coupling reactions between 4-[18F]fluoro-benzaldehyde and different alcohols using decaborane as a reducing agent, facilitating the synthesis of 4-[18F]fluorobenzylethers in a one-step process. This method provides an efficient route to synthesize fluorinated benzylethers, useful in various chemical and pharmaceutical applications (Funke et al., 2006).

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) described the synthesis of fluorinated benzaldehydes and their utilization in the Wittig synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of the anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, highlighting the role of fluorinated benzaldehydes in developing new anticancer agents (Lawrence et al., 2003).

Fluorinated Microporous Polyaminals for CO2 Adsorption

Li et al. (2016) utilized 4-trifluoromethylbenzaldehyde among other monoaldehyde compounds for synthesizing hyper-cross-linked microporous polyaminal networks via a facile "one-step" polycondensation. These fluorinated polymers exhibited increased CO2 adsorption capabilities, demonstrating their potential in gas storage and separation technologies (Li et al., 2016).

Ortho C-H Hydroxylation and Imidation

Chen et al. (2017) and Wu et al. (2021) reported on the Pd-catalyzed ortho C-H hydroxylation and Ru(II)-catalyzed ortho-C(sp2)-H imidation of benzaldehydes, including fluorinated derivatives. These studies contribute to the field of organic synthesis, offering methodologies for direct functionalization of aromatic compounds, enhancing their utility in complex molecule construction (Chen et al., 2017); (Wu et al., 2021).

Safety And Hazards

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a combustible liquid and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDHHGROGJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334904
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzaldehyde

CAS RN

67515-60-0
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67515-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10334904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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